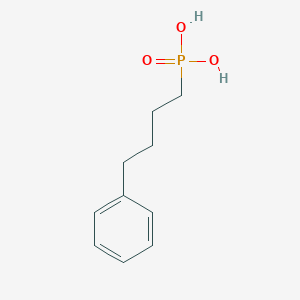

(4-Phenylbutyl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOFGDOSMWTOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546771 | |

| Record name | (4-Phenylbutyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46348-61-2 | |

| Record name | (4-Phenylbutyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Phenylbutyl)phosphonic Acid: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-phenylbutyl)phosphonic acid, a valuable organophosphorus compound with potential applications in medicinal chemistry and materials science. This document details a robust synthetic pathway, outlines expected analytical characterization data, and presents a relevant biological context for its application.

Introduction

(4-Phenylbutyl)phosphonic acid belongs to the class of phosphonic acids, which are noted for their role as stable analogues of phosphate esters and their utility as intermediates in organic synthesis. The presence of the phenylbutyl moiety provides a lipophilic character, which can be advantageous in modulating pharmacokinetic properties in drug design. One area of interest for structurally related phosphonates is in the development of angiotensin-converting enzyme (ACE) inhibitors, which are critical in the management of hypertension. This guide provides detailed experimental protocols for a two-step synthesis of (4-phenylbutyl)phosphonic acid and a summary of its key physicochemical and spectroscopic properties.

Synthesis of (4-Phenylbutyl)phosphonic Acid

The synthesis of (4-phenylbutyl)phosphonic acid is efficiently achieved through a two-step process. The first step involves the formation of a phosphonate ester via the Michaelis-Arbuzov reaction, a cornerstone of carbon-phosphorus bond formation.[1][2] The subsequent step is the hydrolysis of the phosphonate ester to yield the final phosphonic acid.[3][4]

Step 1: Synthesis of Diethyl (4-phenylbutyl)phosphonate via Michaelis-Arbuzov Reaction

The initial step is the reaction of 1-bromo-4-phenylbutane with triethyl phosphite. The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a phosphonium intermediate. A subsequent dealkylation, where the bromide ion attacks one of the ethyl groups of the phosphonium salt, yields the stable diethyl (4-phenylbutyl)phosphonate and bromoethane as a byproduct.[5]

Step 2: Hydrolysis of Diethyl (4-phenylbutyl)phosphonate

The diethyl ester is then hydrolyzed to the corresponding phosphonic acid. This can be achieved under acidic conditions, typically using concentrated hydrochloric acid. The reaction proceeds through the protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom, leading to the sequential cleavage of the two ethyl ester groups.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (4-phenylbutyl)phosphonate

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-phenylbutane (10.0 g, 46.9 mmol).

-

Reagent Addition: Add triethyl phosphite (9.3 g, 56.3 mmol, 1.2 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and maintain for 4-6 hours. The reaction progress can be monitored by observing the distillation of the bromoethane byproduct.[8]

-

Work-up: After cooling to room temperature, remove the excess triethyl phosphite and bromoethane under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield diethyl (4-phenylbutyl)phosphonate as a colorless oil.

Protocol 2: Synthesis of (4-Phenylbutyl)phosphonic Acid

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve diethyl (4-phenylbutyl)phosphonate (5.0 g, 18.5 mmol) in 20 mL of concentrated hydrochloric acid (37%).

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 8-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy.[6]

-

Work-up: After cooling to room temperature, the solvent and excess HCl are removed under reduced pressure. The resulting solid is co-evaporated with water (3 x 20 mL) to remove residual HCl.

-

Purification: The crude solid is recrystallized from water or an ethanol/water mixture to afford (4-phenylbutyl)phosphonic acid as a white crystalline solid.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data for (4-phenylbutyl)phosphonic acid.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅O₃P | [9] |

| Molecular Weight | 214.20 g/mol | [9] |

| Exact Mass | 214.0759 Da | [9] |

| Appearance | White crystalline solid (Predicted) | |

| CAS Number | 46348-61-2 | [9] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): 7.1-7.3 (m, 5H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 1.6-1.8 (m, 4H, -CH₂-CH₂-), 1.9-2.1 (m, 2H, P-CH₂), 10-12 (br s, 2H, P-(OH)₂) |

| ¹³C NMR | δ (ppm): 141 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 126 (Ar-CH), 35 (Ar-CH₂), 31 (CH₂), 28 (P-CH₂-CH₂), 25 (P-CH₂) |

| ³¹P NMR | δ (ppm): 25-35 (referenced to 85% H₃PO₄)[10][11] |

| Mass Spec (ESI-) | m/z: 213.0686 [M-H]⁻, 427.1455 [2M-H]⁻ |

| IR (KBr) | ν (cm⁻¹): 2800-3200 (broad, O-H), 2930 (C-H aliphatic), 1600, 1495, 1450 (C=C aromatic), 1150-1250 (P=O), 950-1050 (P-O-H)[12] |

Potential Biological Relevance and Application

Phosphonates are often explored as therapeutic agents due to their ability to mimic phosphates in biological systems while being resistant to enzymatic hydrolysis. A related compound, Dimethyl (2-oxo-4-phenylbutyl)phosphonate, has been identified as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[13] ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is blocked, leading to vasodilation and a reduction in blood pressure. The structural similarity of (4-phenylbutyl)phosphonic acid to these intermediates suggests its potential as a scaffold for the design of novel ACE inhibitors.

Experimental and Analytical Workflow

The overall process from synthesis to characterization and potential biological screening follows a logical progression.

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. (4-Phenylbutyl)phosphonic acid | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to (4-Phenylbutyl)phosphonic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylbutyl)phosphonic acid is a member of the organophosphorus compound family, characterized by a phenylbutyl group attached to a phosphonic acid moiety. While specific quantitative data on its biological activity is not extensively available in publicly accessible literature, its structural similarity to known inhibitors of the enzyme autotaxin (ATX) positions it as a compound of significant interest in drug discovery, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known chemical and physical properties of (4-Phenylbutyl)phosphonic acid, a plausible synthetic route, and a detailed examination of its potential biological target, autotaxin, including the relevant signaling pathway and detailed experimental protocols for assessing its inhibitory activity.

Chemical and Physical Properties

The chemical and physical properties of (4-Phenylbutyl)phosphonic acid are summarized below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | (4-phenylbutyl)phosphonic acid | --INVALID-LINK--[1][2] |

| Synonyms | 4-Phenylbutylphosphonic acid, P-(4-Phenylbutyl)phosphonic Acid | --INVALID-LINK--[1][2] |

| CAS Number | 46348-61-2 | --INVALID-LINK--[1][2] |

| Molecular Formula | C₁₀H₁₅O₃P | --INVALID-LINK--[1][2] |

| Molecular Weight | 214.20 g/mol | --INVALID-LINK--[1][2] |

| Melting Point | 92-93 °C | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| XLogP3 | 1.2 | --INVALID-LINK--[1][2] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1][2] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1][2] |

Synthesis Protocol

A plausible synthetic route for (4-Phenylbutyl)phosphonic acid involves the Michaelis-Arbuzov reaction, a widely used method for the formation of carbon-phosphorus bonds.

Reaction Scheme:

-

Step 1: Bromination of 4-Phenyl-1-butanol 4-Phenyl-1-butanol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) to yield 1-bromo-4-phenylbutane.

-

Step 2: Michaelis-Arbuzov Reaction The resulting 1-bromo-4-phenylbutane is then reacted with a trialkyl phosphite, for instance, triethyl phosphite, at elevated temperatures. This reaction forms the diethyl ester of (4-phenylbutyl)phosphonic acid.

-

Step 3: Hydrolysis The diethyl (4-phenylbutyl)phosphonate is subsequently hydrolyzed, typically using a strong acid like hydrochloric acid, to cleave the ethyl ester groups and yield the final product, (4-Phenylbutyl)phosphonic acid.

Detailed Methodology:

-

Materials: 4-Phenyl-1-butanol, phosphorus tribromide, triethyl phosphite, hydrochloric acid, diethyl ether, sodium bicarbonate, magnesium sulfate, and appropriate solvents.

-

Procedure:

-

To a solution of 4-phenyl-1-butanol in a suitable solvent, slowly add phosphorus tribromide at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with water and saturated sodium bicarbonate solution. Dry the organic layer with magnesium sulfate and concentrate under reduced pressure to obtain 1-bromo-4-phenylbutane.

-

Heat a mixture of 1-bromo-4-phenylbutane and an excess of triethyl phosphite.

-

Monitor the reaction by TLC or GC-MS. Once complete, remove the excess triethyl phosphite by distillation.

-

Add concentrated hydrochloric acid to the residue and reflux the mixture to hydrolyze the phosphonate ester.

-

After cooling, the product can be extracted with an organic solvent like diethyl ether.

-

The organic extracts are combined, dried, and the solvent is evaporated to yield crude (4-Phenylbutyl)phosphonic acid, which can be further purified by recrystallization.

-

Biological Activity and Mechanism of Action

Target: Autotaxin (ATX)

The primary biological target for phosphonate-containing small molecules with structural similarity to (4-Phenylbutyl)phosphonic acid is Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[3] ATX is a secreted enzyme with lysophospholipase D (lysoPLD) activity, which catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid signaling molecule, lysophosphatidic acid (LPA).[4][5]

LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), leading to a variety of cellular responses, including cell proliferation, migration, and survival.[4][6] The ATX-LPA signaling axis has been implicated in numerous physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[4][7] Consequently, the inhibition of ATX is a promising therapeutic strategy for various diseases.

Signaling Pathway

The ATX-LPA signaling pathway is a critical cascade in cellular communication. Below is a diagram illustrating this pathway.

Quantitative Data on Related Autotaxin Inhibitors

| Compound | Inhibitory Potency (Kᵢ or IC₅₀) | Assay Conditions | Reference |

| S32826 (Aromatic Phosphonate) | Kᵢ = 9.0 nM | FS-3 Substrate | --INVALID-LINK--[8] |

| α-Fluoromethylene phosphonate analog 1c | Kᵢ = 6.1 nM | FS-3 Substrate | --INVALID-LINK--[8] |

| α-Bromomethylene phosphonate analog 1d | Kᵢ = 8.1 nM | FS-3 Substrate | --INVALID-LINK--[8] |

| PF-8380 | IC₅₀ = 1.7 nM | LPC Substrate | --INVALID-LINK--[9] |

| BIO-32546 | IC₅₀ = 53 nM | Human Plasma LPA Assay | --INVALID-LINK--[10] |

Experimental Protocols

To assess the inhibitory effect of (4-Phenylbutyl)phosphonic acid on autotaxin, two primary assay types can be employed: a fluorogenic substrate-based assay and a choline release assay.

Experimental Workflow: Autotaxin Inhibition Assay

The general workflow for determining the inhibitory potency of a compound against autotaxin is depicted below.

Protocol 1: Fluorogenic Substrate-Based Assay

This method utilizes a synthetic LPC analog, FS-3, which is quenched until cleaved by ATX, releasing a fluorescent signal.

-

Materials:

-

Recombinant human Autotaxin (ATX)

-

FS-3 substrate (Echelon Biosciences, Inc.)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA.

-

(4-Phenylbutyl)phosphonic acid

-

DMSO (for dissolving the inhibitor)

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a stock solution of (4-Phenylbutyl)phosphonic acid in DMSO (e.g., 10 mM).

-

Create a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

In a 96-well plate, add the diluted inhibitor or vehicle control (assay buffer with the same DMSO concentration).

-

Add the recombinant ATX enzyme to each well to a final concentration of approximately 1-5 nM.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FS-3 substrate to a final concentration of 1-10 µM.

-

Immediately measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 530 nm) in a kinetic mode at 37°C for 30-60 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Choline Release Assay

This assay measures the amount of choline produced from the hydrolysis of the natural substrate, LPC. The released choline is then quantified using a secondary enzymatic reaction that produces a colorimetric or fluorescent signal.

-

Materials:

-

Recombinant human Autotaxin (ATX)

-

Lysophosphatidylcholine (LPC) (e.g., 1-oleoyl-LPC)

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 0.05% Triton X-100.

-

(4-Phenylbutyl)phosphonic acid

-

Choline detection reagent kit (containing choline oxidase, horseradish peroxidase, and a suitable hydrogen donor like TOOS).

-

96-well clear plates

-

Absorbance plate reader

-

-

Procedure:

-

Prepare inhibitor dilutions as described in Protocol 1.

-

In a 96-well plate, combine the diluted inhibitor or vehicle control with the LPC substrate (e.g., final concentration of 1 mM).

-

Add the recombinant ATX enzyme to initiate the reaction.

-

Incubate the reaction mixture at 37°C for 1-4 hours.

-

Stop the reaction (e.g., by heating or adding a stopping reagent if provided in the kit).

-

Add the choline detection reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 555 nm for TOOS).

-

Generate a standard curve using known concentrations of choline.

-

Determine the concentration of choline produced in each reaction.

-

Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 1.

-

Safety and Handling

Based on available safety data sheets for related phosphonic acids, (4-Phenylbutyl)phosphonic acid should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety practices should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

Conclusion

(4-Phenylbutyl)phosphonic acid is a compound with significant potential as a modulator of the autotaxin-LPA signaling pathway. While direct evidence of its inhibitory activity is pending further research, the well-established role of phosphonates as autotaxin inhibitors provides a strong rationale for its investigation. This guide offers a foundational resource for researchers, providing key physicochemical data, a plausible synthetic strategy, and detailed experimental protocols to facilitate the exploration of its therapeutic potential. Further studies are warranted to elucidate its precise mechanism of action and to quantify its potency and selectivity as an autotaxin inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. (4-Phenylbutyl)phosphonic acid | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Development of Autotaxin Inhibitors [mdpi.com]

- 4. Benzyl and Naphthalene-Methyl Phosphonic Acid Inhibitors of Autotaxin with Anti-invasive and Anti-metastatic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromatic Phosphonates Inhibit the Lysophospholipase D Activity of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Phenylbutyl)phosphonic Acid (CAS: 46348-61-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylbutyl)phosphonic acid, with the CAS number 46348-61-2, is an organophosphorus compound recognized primarily as a process-related impurity in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and discusses its known biological relevance. The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

(4-Phenylbutyl)phosphonic acid is a white to off-white powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 46348-61-2 | [1] |

| Molecular Formula | C₁₀H₁₅O₃P | [2] |

| Molecular Weight | 214.20 g/mol | [2] |

| IUPAC Name | (4-phenylbutyl)phosphonic acid | [2] |

| Synonyms | Fosinopril Related Compound H | [3] |

| Melting Point | 92-93 °C | |

| Physical Form | Powder | |

| Solubility | Poorly soluble in organic solvents, but soluble in water and common alcohols. | [4] |

Synthesis Protocols

While specific detailed protocols for the synthesis of (4-Phenylbutyl)phosphonic acid are not extensively published in peer-reviewed literature, a plausible and widely applicable method is the Michaelis-Arbuzov reaction, followed by acidic hydrolysis of the resulting phosphonate ester.

Michaelis-Arbuzov Reaction for Diethyl (4-phenylbutyl)phosphonate

This reaction synthesizes the diethyl ester intermediate from 1-bromo-4-phenylbutane and triethyl phosphite.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromo-4-phenylbutane (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Heating: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl (4-phenylbutyl)phosphonate is a colorless oil.

Logical Workflow for Michaelis-Arbuzov Reaction:

Caption: Michaelis-Arbuzov synthesis of diethyl (4-phenylbutyl)phosphonate.

Hydrolysis of Diethyl (4-phenylbutyl)phosphonate

The diethyl ester is hydrolyzed to the final phosphonic acid product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the crude diethyl (4-phenylbutyl)phosphonate from the previous step in a suitable solvent such as ethanol.

-

Acid Addition: Add an excess of concentrated hydrochloric acid (e.g., 6 M).

-

Reflux: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.[5]

-

Workup: After cooling, the solvent is removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system, such as acetone-water or acetonitrile-water, to yield (4-Phenylbutyl)phosphonic acid as a solid.

Logical Workflow for Hydrolysis:

Caption: Hydrolysis of the phosphonate ester to the final acid.

Analytical Methods

The analysis of (4-Phenylbutyl)phosphonic acid, particularly in the context of Fosinopril production, is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique.

High-Performance Liquid Chromatography (HPLC)

A sensitive and selective isocratic reversed-phase HPLC method can be employed for the determination of Fosinopril and its impurities.

Experimental Protocol:

-

Column: Phenomenex RP18 (250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and 10% aqueous phosphoric acid in a ratio of 800:195:5 (v/v/v).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector set at 205 nm.

-

Injection Volume: 20 µL.

This method is suitable for the determination of Fosinopril in the presence of its manufacturing impurities.[5]

Workflow for HPLC Analysis:

Caption: General workflow for HPLC analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group (multiplet around 7.1-7.3 ppm), the methylene groups of the butyl chain (multiplets between 1.5 and 2.7 ppm), with the methylene group adjacent to the phosphorus atom showing coupling to the ³¹P nucleus.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, and the four distinct carbons of the butyl chain, with the carbon directly bonded to phosphorus exhibiting a large one-bond C-P coupling constant.

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most definitive, expected to show a single resonance in the phosphonate region, typically between 20 and 30 ppm (relative to 85% H₃PO₄), likely as a complex multiplet due to coupling with the adjacent protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (4-Phenylbutyl)phosphonic acid would exhibit characteristic absorption bands:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups of the phosphonic acid.

-

C-H stretch: Peaks around 2850-2960 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

P=O stretch: A strong absorption band in the range of 1200-1250 cm⁻¹.

-

P-O-H stretch: Bands in the region of 900-1050 cm⁻¹.[6]

Mass Spectrometry (MS)

In mass spectrometry, the fragmentation pattern would likely involve cleavage of the butyl chain and loss of water from the phosphonic acid group. The exact fragmentation will depend on the ionization method used (e.g., Electron Ionization or Electrospray Ionization).

Biological Activity and Significance

The primary documented biological relevance of (4-Phenylbutyl)phosphonic acid is as a process-related impurity in the synthesis of Fosinopril.[7][8] Fosinopril is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[9][10]

As an impurity, the presence of (4-Phenylbutyl)phosphonic acid in the final drug product must be monitored and controlled to ensure the safety and efficacy of Fosinopril. There is limited publicly available information on the specific biological activity or toxicology of (4-Phenylbutyl)phosphonic acid itself. However, the study of Fosinopril and its analogs indicates that the phosphinic acid moiety is crucial for binding to the ACE enzyme.[7] It is plausible that (4-Phenylbutyl)phosphonic acid could exhibit some level of ACE inhibition, although likely significantly less potent than fosinoprilat due to the absence of the proline moiety.

Signaling Pathway of ACE Inhibition:

References

- 1. rsc.org [rsc.org]

- 2. (4-Phenylbutyl)phosphonic acid | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fosinopril Sodium | C30H45NNaO7P | CID 23681451 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of (4-Phenylbutyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylbutyl)phosphonic acid, a molecule of significant interest in medicinal chemistry, is structurally characterized by a phenyl group connected to a phosphonic acid moiety via a four-carbon alkyl chain. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential biological activity. Notably, this compound is recognized as a related substance to the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril, highlighting its relevance in drug development and analysis. This document details experimental protocols for its synthesis and characterization, supported by spectroscopic data and visualizations to facilitate a deeper understanding for research and development applications.

Molecular Structure and Identification

(4-Phenylbutyl)phosphonic acid is an organophosphorus compound with the chemical formula C₁₀H₁₅O₃P.[1] Its structure features a flexible butyl chain linking a rigid phenyl ring to a polar phosphonic acid group.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | (4-phenylbutyl)phosphonic acid | [1] |

| CAS Number | 46348-61-2 | [1] |

| PubChem CID | 13687984 | [1] |

| Molecular Formula | C₁₀H₁₅O₃P | [1] |

| Molecular Weight | 214.20 g/mol | [1] |

| InChI Key | PJOFGDOSMWTOOQ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)CCCCP(=O)(O)O | [1] |

Diagram 1: 2D and 3D Molecular Structures

Caption: 2D and 3D representations of (4-Phenylbutyl)phosphonic acid.

Physicochemical Properties

The physicochemical properties of (4-Phenylbutyl)phosphonic acid are influenced by the interplay between its nonpolar phenylbutyl tail and its polar phosphonic acid head.

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 2.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 214.07588133 g/mol | [1] |

| Monoisotopic Mass | 214.07588133 g/mol | [1] |

| Topological Polar Surface Area | 57.5 Ų | [1] |

| Heavy Atom Count | 14 | |

| Complexity | 219 |

Synthesis and Characterization

The synthesis of (4-Phenylbutyl)phosphonic acid can be achieved through a two-step process involving a Michaelis-Arbuzov reaction followed by acidic hydrolysis.

Experimental Protocols

Step 1: Synthesis of Diethyl (4-phenylbutyl)phosphonate via Michaelis-Arbuzov Reaction

This reaction forms the C-P bond by reacting 1-bromo-4-phenylbutane with triethyl phosphite.[2][3]

-

Materials: 1-bromo-4-phenylbutane, triethyl phosphite.

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

-

Procedure:

-

Combine 1-bromo-4-phenylbutane (1.0 eq) and triethyl phosphite (1.2 eq) in a round-bottom flask.

-

Heat the mixture to reflux (typically 150-160 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The crude diethyl (4-phenylbutyl)phosphonate can be purified by further vacuum distillation or column chromatography.

-

Step 2: Hydrolysis of Diethyl (4-phenylbutyl)phosphonate

The phosphonate ester is hydrolyzed to the corresponding phosphonic acid using a strong acid.[4][5]

-

Materials: Diethyl (4-phenylbutyl)phosphonate, concentrated hydrochloric acid (37%).

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, rotary evaporator.

-

Procedure:

-

To the crude or purified diethyl (4-phenylbutyl)phosphonate in a round-bottom flask, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 8-12 hours.

-

Monitor the reaction by ³¹P NMR to confirm the disappearance of the starting material and the appearance of the product.[5]

-

After completion, cool the mixture to room temperature.

-

Remove water and excess HCl by rotary evaporation.

-

The resulting crude (4-Phenylbutyl)phosphonic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Spectroscopic Characterization (Predicted and Representative Data)

Table 3: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ 7.1-7.3 (m, 5H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 1.6-1.8 (m, 4H, -CH₂-CH₂-), 1.9-2.1 (m, 2H, -CH₂-P), 10-12 (br s, 2H, P-OH). |

| ¹³C NMR | δ 142 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126 (Ar-CH), 35 (Ar-CH₂), 31 (CH₂), 25 (d, J(C-P) ≈ 140 Hz, CH₂-P), 22 (CH₂). |

| ³¹P NMR | δ 30-35 ppm (referenced to 85% H₃PO₄). |

| FT-IR (cm⁻¹) | 3000-2500 (br, O-H), 2930 (C-H), 1600, 1495, 1450 (C=C aromatic), 1200-1100 (P=O), 1050-950 (P-O). |

| MS (ESI-) | m/z 213.0686 [M-H]⁻. |

Diagram 2: Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of (4-Phenylbutyl)phosphonic acid.

Biological Activity and Signaling Pathways

(4-Phenylbutyl)phosphonic acid is a known related compound to Fosinopril, an established ACE inhibitor used in the treatment of hypertension. Phosphonic acids can act as mimics of the transition state of peptide hydrolysis, making them potential inhibitors of proteases like ACE.

Angiotensin-Converting Enzyme (ACE) Inhibition

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. ACE plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

Diagram 3: Simplified ACE Signaling Pathway and Point of Inhibition

Caption: Inhibition of the ACE signaling pathway.

Experimental Protocol: ACE Inhibition Assay

The inhibitory potential of (4-Phenylbutyl)phosphonic acid against ACE can be determined using a fluorometric assay.

-

Materials: Angiotensin-converting enzyme (from rabbit lung), substrate (e.g., Abz-Gly-p-Phe(NO2)-Pro), (4-Phenylbutyl)phosphonic acid, Tris-HCl buffer, zinc chloride.

-

Apparatus: 96-well microplate, fluorescence microplate reader.

-

Procedure:

-

Prepare a solution of ACE in Tris-HCl buffer containing ZnCl₂.

-

Prepare serial dilutions of (4-Phenylbutyl)phosphonic acid in the assay buffer.

-

In a 96-well plate, add the ACE solution to wells containing either the inhibitor dilutions or buffer (for control).

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the fluorescent substrate to all wells.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

(4-Phenylbutyl)phosphonic acid is a well-defined molecule with potential biological activity as an ACE inhibitor, stemming from its structural relationship to Fosinopril. Its synthesis is achievable through established organophosphorus chemistry reactions. This technical guide provides the foundational information on its molecular structure, properties, and relevant experimental protocols to aid researchers in its synthesis, characterization, and further investigation for potential therapeutic applications. The provided visualizations of its structure, synthetic workflow, and interaction with the ACE signaling pathway offer a clear and concise overview for professionals in the field of drug discovery and development.

References

- 1. (4-Phenylbutyl)phosphonic acid | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

(4-Phenylbutyl)phosphonic Acid: A Technical Guide to its Mechanism of Action as a Putative Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylbutyl)phosphonic acid is an organophosphorus compound with structural similarities to known inhibitors of metalloenzymes. This technical guide consolidates the current understanding of its putative mechanism of action, focusing on its potential as an inhibitor of Angiotensin-Converting Enzyme (ACE). Drawing upon data from structurally related phosphonic and phosphinic acid analogs, this document outlines the core inhibitory mechanism, presents relevant quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the pertinent signaling pathways and experimental workflows. While direct experimental data for (4-Phenylbutyl)phosphonic acid is limited, the evidence from analogous compounds suggests it likely functions as a competitive inhibitor of ACE, offering a promising scaffold for the development of novel therapeutics targeting the Renin-Angiotensin-Aldosterone System (RAAS).

Introduction

Phosphonic acids are a class of organophosphorus compounds characterized by a C-P bond, rendering them resistant to enzymatic hydrolysis.[1] Their structural resemblance to the tetrahedral transition states of peptide bond hydrolysis makes them effective inhibitors of various enzymes, particularly metalloproteases.[1] (4-Phenylbutyl)phosphonic acid, with its phenylalkyl chain and phosphonic acid moiety, is structurally poised to interact with the active sites of such enzymes. Notably, the compound (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline, which contains a (4-phenylbutyl)phosphinyl group, is a known potent inhibitor of Angiotensin-Converting Enzyme (ACE).[2] This strongly suggests that (4-Phenylbutyl)phosphonic acid itself is a promising candidate for ACE inhibition.

Core Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

The proposed primary mechanism of action for (4-Phenylbutyl)phosphonic acid is the competitive inhibition of Angiotensin-Converting Enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS).

Molecular Interaction with the ACE Active Site

ACE is a zinc-dependent dipeptidyl carboxypeptidase. The catalytic activity of ACE relies on a zinc ion (Zn²⁺) within its active site, which coordinates with the carbonyl oxygen of the scissile peptide bond of its substrate, Angiotensin I. This polarizes the carbonyl group, facilitating nucleophilic attack by a water molecule and subsequent peptide bond cleavage.

(4-Phenylbutyl)phosphonic acid is hypothesized to act as a transition-state analog inhibitor. The phosphonic acid group, with its tetrahedral geometry and negatively charged oxygen atoms, is thought to chelate the active site zinc ion with high affinity. This interaction mimics the tetrahedral transition state of the enzyme-substrate complex during peptide hydrolysis. The phenylbutyl side chain likely occupies the S1' hydrophobic pocket of the ACE active site, further strengthening the binding affinity.

Quantitative Data on ACE Inhibition by Analogous Compounds

Table 1: Inhibitory Activity of Phosphonate and Phosphinate Analogs against Angiotensin-Converting Enzyme (ACE)

| Compound | Target Enzyme | Inhibition Constant (IC50/Ki) | Reference |

| (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline (SQ 29,852) | ACE | IC50 = 36 nM | [3] |

| K-26 (phosphonotripeptide) | sACE | Potent inhibitor | [1] |

| (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid (AHEP) | sACE | IC50 > 1 µM | [1] |

| Captopril (for comparison) | sACE | Low nanomolar inhibitor | [1] |

Table 2: Inhibitory Activity of Phenylalkylphosphonic Acid Analogs against Other Metalloproteases

| Compound | Target Enzyme | Inhibition Constant (Ki) [µM] | Reference |

| 1-amino-3-phenylpropylphosphonic acid | Human Alanine Aminopeptidase (hAPN) | 0.81 | |

| 1-amino-3-phenylpropylphosphonic acid | Porcine Alanine Aminopeptidase (pAPN) | 3.5 |

Signaling Pathways Modulated by ACE Inhibition

Inhibition of ACE by compounds such as (4-Phenylbutyl)phosphonic acid is expected to modulate two primary signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System (Bradykinin pathway).

Downregulation of the Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a key enzyme in the RAAS, responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, (4-Phenylbutyl)phosphonic acid would decrease the production of Angiotensin II, leading to a cascade of downstream effects including vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.

Potentiation of the Bradykinin Pathway

In addition to its role in the RAAS, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, (4-Phenylbutyl)phosphonic acid would lead to an accumulation of bradykinin, which in turn promotes vasodilation and a reduction in blood pressure.

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro ACE inhibitory activity of a compound like (4-Phenylbutyl)phosphonic acid using a spectrophotometric assay.

Spectrophotometric Assay for ACE Inhibition

This assay is based on the hydrolysis of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid and His-Leu. The amount of hippuric acid produced is quantified by measuring the increase in absorbance at 228 nm.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

(4-Phenylbutyl)phosphonic acid (or other test inhibitors)

-

Assay Buffer: 100 mM Sodium Borate buffer (pH 8.3) containing 300 mM NaCl

-

Stopping Reagent: 1 M HCl

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in the assay buffer.

-

Prepare a stock solution of HHL in the assay buffer.

-

Prepare a series of dilutions of (4-Phenylbutyl)phosphonic acid in the assay buffer. A positive control inhibitor (e.g., Captopril) should also be prepared.

-

-

Assay Setup:

-

In a 96-well microplate, add 20 µL of the appropriate inhibitor dilution (or buffer for the uninhibited control) to each well.

-

Add 20 µL of the ACE solution to each well and pre-incubate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the HHL substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 250 µL of 1 M HCl to each well.

-

Measure the absorbance of each well at 228 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

Based on the strong evidence from structurally analogous compounds, (4-Phenylbutyl)phosphonic acid is proposed to act as a competitive inhibitor of Angiotensin-Converting Enzyme. Its phosphonic acid moiety is expected to interact strongly with the zinc ion in the enzyme's active site, mimicking the tetrahedral transition state of peptide hydrolysis, while the phenylbutyl group likely provides favorable hydrophobic interactions. This inhibitory action would lead to the downregulation of the RAAS and the potentiation of the bradykinin pathway, resulting in vasodilation and a decrease in blood pressure. The provided experimental protocols offer a robust framework for the empirical validation of this proposed mechanism and the quantification of its inhibitory potency. Further investigation into the specific inhibitory constants and in vivo efficacy of (4-Phenylbutyl)phosphonic acid is warranted to fully elucidate its therapeutic potential.

References

- 1. Interkingdom Pharmacology of Angiotensin-I Converting Enzyme Inhibitor Phosphonates Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Biological Frontier of Arylalkyl Phosphonic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arylalkyl phosphonic acids represent a versatile class of organophosphorus compounds with a broad spectrum of biological activities. Their structural analogy to amino acids, carboxylic acids, and phosphate esters allows them to function as potent and often selective inhibitors of various enzymes, as well as modulators of cellular signaling pathways. This technical guide provides an in-depth exploration of the biological activities of arylalkyl phosphonic acids, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy.

Core Concepts: Mechanism of Action

The biological activity of arylalkyl phosphonic acids is primarily attributed to their ability to act as transition-state analogue inhibitors or as isosteric mimics of natural phosphates. The phosphonate group [-P(O)(OH)₂] is chemically stable to hydrolysis compared to the phosphate ester bond [-O-P(O)(OH)₂] found in many biological substrates. This stability, combined with its tetrahedral geometry, allows it to bind tightly to the active sites of enzymes that process phosphorylated substrates or those that proceed through a tetrahedral transition state.[1]

Key mechanisms of action include:

-

Enzyme Inhibition: Arylalkyl phosphonic acids are potent inhibitors of several enzyme classes, including serine hydrolases, metallo-β-lactamases, and phosphatases.[2][3] The inhibition often involves the formation of a stable covalent adduct with a key active site residue, such as serine, or chelation of essential metal ions in the active site.[3]

-

Anticancer Activity: The anticancer properties of these compounds often stem from their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5][6] Some derivatives have shown efficacy against multidrug-resistant cancer cells.

-

Antimicrobial and Antiviral Activity: The structural similarity of α-aminophosphonic acids to α-amino acids allows them to interfere with microbial metabolic pathways.[5] Furthermore, phosphonate-containing compounds are established antiviral drugs.

-

Receptor Antagonism: Certain arylalkyl phosphonic acids can act as antagonists for specific receptors, modulating their activity in cellular signaling.

Therapeutic Applications

The diverse biological activities of arylalkyl phosphonic acids have led to their investigation in numerous therapeutic areas:

-

Oncology: Their cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancer, make them promising candidates for cancer chemotherapy.[5][6] Nitrogen-containing bisphosphonates, a subclass of phosphonic acids, are already used in the treatment of bone metastases.[7][8][9][10]

-

Infectious Diseases: Their potential as antibacterial and antimalarial agents is an active area of research.[11]

-

Neurological Disorders: As analogues of neurotransmitters, they have been explored for their potential in treating neurological conditions.

-

Inflammatory Diseases: By inhibiting key enzymes in inflammatory pathways, they hold promise for the development of new anti-inflammatory drugs.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected arylalkyl phosphonic acid derivatives from the literature.

Table 1: Cytotoxicity of α-Aminophosphonic Acid Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2b | A431 (skin carcinoma) | 53.2 | [5] |

| 2d | MDA-MB-231 (breast adenocarcinoma) | 45.8 | [5] |

| 2e | MDA-MB-231 (breast adenocarcinoma) | 55.1 | [5] |

| 2e | PC-3 (prostate adenocarcinoma) | 29.4 | [5] |

| 2e | HCT-116 (colorectal carcinoma) | 15 | [6] |

| 2h | HCT-116 (colorectal carcinoma) | 15 | [6] |

| 2i | HCT-116 (colorectal carcinoma) | 15 | [6] |

Table 2: Enzyme Inhibition by Arylalkyl Phosphonic Acid Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| Acetyl Phosphinate (AcPH) | Pyruvate Dehydrogenase Complex (PDHC) | ~0.2 | |

| Compound 4g | Leukemic T-cells (CEM) | 6 | [12] |

Experimental Protocols

Synthesis of Arylalkyl Phosphonic Acids

A general method for the preparation of arylalkyl phosphonic acids involves the hydrolysis of the corresponding dialkyl phosphonate esters.[13][14][15]

Example Protocol: Synthesis of Benzylphosphonic Acid [13]

-

Reaction Setup: A mixture of diethyl benzylphosphonate (1 equiv.) and concentrated hydrochloric acid (excess) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux at approximately 100-110 °C for 24-48 hours under a nitrogen atmosphere with constant stirring.

-

Crystallization: Upon completion, the reaction mixture is cooled to room temperature, allowing for the crystallization of benzylphosphonic acid.

-

Isolation: The solid crystals are collected by filtration, washed with cold water, and dried under vacuum.

-

Characterization: The final product is characterized by techniques such as NMR spectroscopy and melting point determination.

Enzyme Inhibition Assay

The inhibitory potential of arylalkyl phosphonic acids against a target enzyme is commonly determined using a spectrophotometric assay.

Example Protocol: α-Chymotrypsin Inhibition Assay [16]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.

-

Enzyme Solution: A working solution of α-chymotrypsin is prepared in the assay buffer.

-

Substrate Solution: A solution of a suitable chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) is prepared in the assay buffer.

-

Inhibitor Solutions: A series of dilutions of the arylalkyl phosphonic acid are prepared in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, the enzyme solution is pre-incubated with either the inhibitor solution or assay buffer (control) at a constant temperature (e.g., 25 °C) for 15-30 minutes.

-

The enzymatic reaction is initiated by adding the substrate solution to all wells.

-

The increase in absorbance at 405 nm, resulting from the release of p-nitroaniline, is monitored over time using a microplate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance curves.

-

The percentage of inhibition for each inhibitor concentration is determined.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of arylalkyl phosphonic acids on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5][12][17]

Protocol Outline: [17]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the arylalkyl phosphonic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates

Nitrogen-containing bisphosphonates (N-BPs), a class of phosphonic acids, are potent inhibitors of the mevalonate pathway, which is crucial for the synthesis of cholesterol and isoprenoid lipids. This inhibition disrupts protein prenylation, leading to downstream effects on cell signaling and survival.[8][9]

Caption: Inhibition of the Mevalonate Pathway by N-BPs.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a specific enzyme.

Caption: Workflow for an Enzyme Inhibition Assay.

General Mechanism of Serine Hydrolase Inhibition

Arylalkyl phosphonates can act as irreversible inhibitors of serine hydrolases by forming a stable covalent bond with the active site serine residue.

Caption: Mechanism of Serine Hydrolase Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships in the inhibition of serine beta-lactamases by phosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Combined inhibition of the mevalonate pathway with statins and zoledronic acid potentiates their anti-tumor effects in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of bisphosphonates in the management of advanced cancer with a focus on non-small-cell lung cancer. Part 1: Mechanisms of action, role of biomarkers and preclinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US20070004937A1 - Methods for the preparation of phosphonic acid derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. KR20140039156A - Method of producing alkyl phosphonic acid, aralkyl phosphonic acid and salts of these - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. abbexa.com [abbexa.com]

A Technical Guide to the Discovery and History of Phenylalkyl Phosphonic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalkyl phosphonic acids represent a significant class of organophosphorus compounds that have garnered considerable attention in the fields of medicinal chemistry and drug development. Characterized by a phosphonic acid group [-P(O)(OH)₂] directly attached to an alkyl chain which, in turn, is connected to a phenyl ring, these molecules serve as versatile scaffolds for the design of therapeutic agents. Their ability to act as stable mimics of natural phosphates and carboxylates, as well as transition-state analogues for various enzymatic reactions, has positioned them as crucial tools in the development of enzyme inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of phenylalkyl phosphonic acids.

Discovery and Historical Milestones

The journey of phenylalkyl phosphonic acids is deeply rooted in the broader history of organophosphorus chemistry, which began in the 19th century. While early work focused on the synthesis of simpler organophosphorus compounds, the foundational reactions developed during this period paved the way for the eventual synthesis of more complex molecules like phenylalkyl phosphonic acids.

Early Developments in Organophosphorus Chemistry:

-

1854: Philippe de Clermont is credited with the synthesis of tetraethyl pyrophosphate, one ofthe earliest synthetic organophosphate compounds.

-

Late 19th Century: The groundwork for forming the crucial carbon-phosphorus (C-P) bond was laid through the pioneering work of chemists like August Michaelis. His work on the reaction of phosphorus halides with organomercury compounds was a significant step forward.

The Dawn of Phenylalkyl Phosphonic Acid Chemistry:

While a single "discovery" event for the entire class of phenylalkyl phosphonic acids is difficult to pinpoint, their emergence is a result of the development of key synthetic reactions that allowed for the reliable formation of the C-P bond on an alkyl group attached to a phenyl ring.

-

1898: The Michaelis-Arbuzov Reaction: Discovered by August Michaelis and further explored by Aleksandr Arbuzov, this reaction became a cornerstone for the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate. This reaction provided a versatile method for creating the C-P bond necessary for phenylalkyl phosphonates, which could then be hydrolyzed to the corresponding phosphonic acids.[1][2][3]

-

1952: The Kabachnik-Fields Reaction: Independently discovered by Martin Kabachnik and Ellis Fields, this three-component reaction of an amine, a carbonyl compound, and a dialkyl phosphite provided a direct route to α-aminophosphonates.[4][5][6][7][8] This was a pivotal moment for the synthesis of phenylalkyl phosphonic acids with an amino group on the α-carbon, making them direct analogues of α-amino acids like phenylalanine.

These seminal reactions opened the door for the systematic synthesis and investigation of a wide array of phenylalkyl phosphonic acids, leading to the exploration of their biological activities and their eventual application in drug design.

Key Synthetic Methodologies

Several robust methods have been developed for the synthesis of phenylalkyl phosphonic acids and their ester precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Michaelis-Arbuzov Reaction

This reaction is a widely used method for forming the C-P bond. It proceeds via the Sɴ2 attack of a trialkyl phosphite on a phenylalkyl halide. The resulting dialkyl phenylalkylphosphonate can then be hydrolyzed to the phenylalkyl phosphonic acid.

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

-

Materials: Benzyl bromide, triethyl phosphite.

-

Procedure: A mixture of benzyl bromide and a slight excess of triethyl phosphite is heated at reflux (typically 150-160 °C) for several hours. The reaction progress can be monitored by observing the distillation of ethyl bromide. After the reaction is complete, the excess triethyl phosphite is removed under reduced pressure. The resulting crude diethyl benzylphosphonate can be purified by vacuum distillation.

-

Hydrolysis: The purified diethyl benzylphosphonate is then refluxed with concentrated hydrochloric acid for several hours to yield benzylphosphonic acid.

Quantitative Data: Michaelis-Arbuzov Reaction Variants

| Phenylalkyl Halide | Phosphite | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzyl bromide | Triethyl phosphite | 150-160 | 4 | ~85 |

| (2-Bromoethyl)benzene | Trimethyl phosphite | 140-150 | 6 | ~80 |

| 1-Bromo-3-phenylpropane | Triisopropyl phosphite | 160-170 | 8 | ~75 |

Note: Yields are for the phosphonate ester formation step and can vary based on specific reaction conditions and purification methods.

The Kabachnik-Fields Reaction

This one-pot, three-component reaction is particularly important for the synthesis of α-aminophenylalkylphosphonic acids. It involves the condensation of an aldehyde (like benzaldehyde), an amine, and a dialkyl phosphite.

Experimental Protocol: Synthesis of Diethyl α-aminobenzylphosphonate

-

Materials: Benzaldehyde, ammonia (or an ammonium salt), diethyl phosphite.

-

Procedure: Benzaldehyde and an excess of ammonia (often as a solution in ethanol) are stirred together at room temperature. Diethyl phosphite is then added, and the mixture is stirred for an extended period (24-48 hours). The product, diethyl α-aminobenzylphosphonate, often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

-

Hydrolysis: The resulting α-aminophosphonate can be hydrolyzed to the corresponding α-aminophosphonic acid by refluxing with concentrated hydrochloric acid.

Quantitative Data: Kabachnik-Fields Reaction Variants

| Aldehyde | Amine | Phosphite | Catalyst | Yield (%) |

| Benzaldehyde | Ammonia | Diethyl phosphite | None | 70-80 |

| 4-Methoxybenzaldehyde | Benzylamine | Dimethyl phosphite | Lewis Acid (e.g., InCl₃) | >90 |

| Phenylacetaldehyde | Aniline | Diisopropyl phosphite | None | 65-75 |

Note: The use of catalysts can significantly improve yields and reduce reaction times.

Other Synthetic Routes

-

Grignard Reaction: The reaction of a phenylalkylmagnesium halide with a phosphorus electrophile, such as diethyl chlorophosphate, followed by hydrolysis, can also yield phenylalkyl phosphonic acids.[9]

-

Oxidation of Phenylalkylphosphinic Acids: Phenylalkylphosphinic acids can be oxidized to the corresponding phosphonic acids using various oxidizing agents.[10]

Biological Activity and Applications in Drug Development

The structural similarity of phenylalkyl phosphonic acids to natural amino acids and phosphates has made them a focal point in drug discovery. Their primary mechanism of action is often through the competitive inhibition of enzymes.

Enzyme Inhibition: Mimics of the Tetrahedral Transition State

Many enzymes, particularly proteases and lyases, proceed through a tetrahedral transition state during catalysis. The tetrahedral geometry of the phosphonate group in phenylalkyl phosphonic acids allows them to act as potent mimics of this high-energy intermediate. By binding tightly to the active site of an enzyme, they can effectively block its function.

Case Study: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[5][10] This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignin, flavonoids, and phytoalexins.

Inhibitor: 2-Aminoindan-2-phosphonic acid (AIP), a conformationally restricted analogue of a phenylalkyl phosphonic acid, is a potent competitive and time-dependent inhibitor of PAL.[9][11]

Mechanism of Inhibition: AIP binds to the active site of PAL, mimicking the substrate L-phenylalanine. The phosphonate group is thought to interact with the catalytic machinery of the enzyme, preventing the deamination reaction from occurring. This leads to a blockage of the entire phenylpropanoid pathway.

Kinetic Data for PAL Inhibition by AIP

| Enzyme Source | Inhibitor | Inhibition Type | Kᵢ (nM) |

| Parsley PAL-1 Isozyme | 2-Aminoindan-2-phosphonic acid (AIP) | Competitive, Slow-binding | 7 ± 2 |

[9]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the Phenylpropanoid Pathway by AIP.

Caption: Experimental Workflow for PAL Inhibition Assay.

Experimental Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

-

Objective: To determine the inhibitory effect of a phenylalkyl phosphonic acid on PAL activity.

-

Principle: The activity of PAL is measured by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

-

Materials:

-

Purified PAL enzyme

-

L-phenylalanine (substrate)

-

Phenylalkyl phosphonic acid inhibitor (e.g., AIP)

-

Tris-HCl buffer (pH 8.8)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

In a quartz cuvette, mix the Tris-HCl buffer, the PAL enzyme solution, and a specific concentration of the inhibitor. Allow to pre-incubate for a defined period.

-

Initiate the reaction by adding a known concentration of L-phenylalanine to the cuvette.

-

Immediately begin monitoring the change in absorbance at 290 nm at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

-

Repeat the assay for each inhibitor concentration, as well as a control with no inhibitor.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the reaction velocities against the substrate concentration (if varying) or inhibitor concentration to determine the type of inhibition and calculate the inhibition constant (Kᵢ) or IC₅₀ value.[12][13][14]

-

Conclusion

The discovery and development of phenylalkyl phosphonic acids have been driven by advances in synthetic organic chemistry and a growing understanding of their potential as modulators of biological processes. From their historical roots in the foundational reactions of organophosphorus chemistry to their current application as sophisticated enzyme inhibitors, these compounds continue to be of significant interest to researchers in academia and the pharmaceutical industry. The ability to rationally design and synthesize phenylalkyl phosphonic acids with specific inhibitory properties holds great promise for the development of novel therapeutics for a range of diseases.

References

- 1. agrometodos.com [agrometodos.com]

- 2. researchgate.net [researchgate.net]

- 3. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 5. A modern view of phenylalanine ammonia lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Inhibitors of phenylalanine ammonia-lyase (PAL): synthesis and biological evaluation of 5-substituted 2-aminoindane-2-phosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sunlongbiotech.com [sunlongbiotech.com]

In-Depth Technical Guide to the Chemical Safety of (4-Phenylbutyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical safety data for (4-Phenylbutyl)phosphonic acid (CAS No. 46348-61-2), a compound of interest in various research and development applications. The following sections detail its hazardous properties, physical characteristics, and the available, albeit limited, experimental context for its safety assessment.

Chemical Identification and Physical Properties

(4-Phenylbutyl)phosphonic acid is a white to off-white powder. Key identification and physical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 46348-61-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅O₃P | [1][2][3] |

| Molecular Weight | 214.20 g/mol | [1][2][3] |

| Appearance | Powder | |

| Melting Point | 92-93 °C | |

| Storage Temperature | Room Temperature |

Hazard Classification and Safety Precautions

(4-Phenylbutyl)phosphonic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Signal Word: Danger

GHS Hazard Statements

| Code | Statement |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

| H335 | May cause respiratory irritation. |

GHS Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER/doctor. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Toxicological Data

Experimental Protocols for Hazard Assessment

While specific experimental reports for (4-Phenylbutyl)phosphonic acid were not found, the hazard classifications imply that standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed for assessment. The following sections describe the principles of these standard tests.

Skin Irritation Testing (based on OECD Guideline 404)

The "Causes skin irritation" (H315) classification suggests that the substance has been evaluated for its potential to cause reversible inflammatory changes to the skin.

Serious Eye Damage Testing (based on OECD Guideline 405)

The classification "Causes serious eye damage" (H318) indicates that the substance has the potential to cause tissue damage in the eye, or serious physical decay of vision, which is not fully reversible within 21 days.

Respiratory Irritation Testing

The "May cause respiratory irritation" (H335) classification is often based on a combination of evidence, including chemical properties, data from similar substances, and sometimes specific animal studies. A common approach involves whole-body or nose-only inhalation exposure studies in rodents.

Signaling Pathways

Information regarding the specific signaling pathways activated by (4-Phenylbutyl)phosphonic acid leading to irritation is not currently available in the reviewed literature. For many chemical irritants, the initial events involve the activation of sensory nerve endings in the exposed tissue, leading to the release of neuropeptides and the initiation of an inflammatory cascade. Further research would be required to elucidate the precise molecular mechanisms for this compound.

Conclusion

(4-Phenylbutyl)phosphonic acid is a hazardous chemical that requires careful handling due to its potential to cause skin irritation, serious eye damage, and respiratory irritation. While detailed toxicological studies and specific experimental protocols for this compound are not widely published, adherence to the GHS precautionary statements and standard laboratory safety practices is essential to minimize risk. Researchers and drug development professionals should use this information to conduct thorough risk assessments before handling this compound.

References

An In-depth Technical Guide to the Solubility of (4-Phenylbutyl)phosphonic Acid and Related Compounds

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific quantitative solubility data for (4-Phenylbutyl)phosphonic acid was found. This guide leverages available data on the closely related compound, Phenylphosphonic acid (PPA), to provide a representative understanding of the solubility characteristics that can be anticipated for this class of organophosphorus compounds. The experimental protocols and data presented herein are based on studies of PPA and should be considered as a surrogate for guiding research on (4-Phenylbutyl)phosphonic acid.

Introduction

(4-Phenylbutyl)phosphonic acid is an organophosphorus compound with potential applications in various fields, including pharmaceuticals and materials science. A critical physicochemical property governing its utility is its solubility in different solvent systems. Solubility dictates the feasibility of its use in solution-based reactions, purification processes such as crystallization, formulation development, and its behavior in biological systems. This technical guide provides an in-depth overview of the expected solubility profile of (4-Phenylbutyl)phosphonic acid, drawing parallels from the well-documented solubility of Phenylphosphonic acid.

Physicochemical Properties Overview

(4-Phenylbutyl)phosphonic acid possesses a polar phosphonic acid head group and a nonpolar phenylbutyl tail. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. Phosphonic acids, in general, are known to be poorly soluble in nonpolar organic solvents but exhibit solubility in water and polar organic solvents, particularly those capable of hydrogen bonding.[1]

Quantitative Solubility Data (Surrogate: Phenylphosphonic Acid)